molecular formula C11H11N3OS B2708382 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol CAS No. 478031-30-0

6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol

Cat. No.: B2708382
CAS No.: 478031-30-0
M. Wt: 233.29
InChI Key: ZFHYHQZFXPSTER-UHFFFAOYSA-N
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Description

6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyridine ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 3-pyridinecarboxaldehyde in the presence of a base, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride, to modify the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

    6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinol: Similar structure but with a different position of the pyridine ring.

    6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol: Another positional isomer with the pyridine ring in the 4-position.

    6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

6-((Methylsulfanyl)methyl)-2-(3-pyridinyl)-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-16-7-9-5-10(15)14-11(13-9)8-3-2-4-12-6-8/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHYHQZFXPSTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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